is a homobifunctional, water-soluble, non-cleavable, and membrane impermeable crosslinker . It contains an amine-reactive N-hydroxysulfosuccinimide (NHS) ester at each end of an 8-carbon spacer arm . NHS esters react with primary amines at pH 7-9 to form stable amide bonds .
It can be used to identify receptor-ligand interactions by chemical crosslinking.
It can be used to identify near-neighbor protein interactions.
BS3 Crosslinker can be used for cross-linking and targeting of mouse erythrocytes .
It can be used for cross-linking of calveolin proteins .
BS3 Crosslinker can be used for cross-linking of growth factors to proteinase inhibitor .
It can be used for cross-linking of glass bead .
BS3 can be used as a surface active agent .
Its good emulsification and dispersion performance makes BS3 suitable for preparing colloid solutions, used for stabilizing colloid systems .
BS3 can be used as a catalyst or auxiliary for certain chemical reactions .
Bis(sulfosuccinimidyl) suberate sodium salt, commonly referred to as Bis(sulfosuccinimidyl) suberate, is a water-soluble, homobifunctional cross-linking reagent with the chemical formula and a molecular weight of 572.43 g/mol. This compound is characterized by its ability to react with primary amines, forming stable amide bonds, which makes it particularly useful in biochemical applications such as protein cross-linking and conjugation processes. The compound is typically available as a white to light tan solid and is soluble in water, making it ideal for various laboratory applications .
BS3 acts as a cross-linking agent by forming amide bonds with primary amines on biomolecules. The NHS ester groups on BS3 are highly susceptible to nucleophilic attack by amine groups. This reaction results in the formation of a covalent bond between BS3 and the biomolecule. The presence of two NHS ester groups allows BS3 to link two separate biomolecules, effectively creating a conjugate [].
The primary reaction mechanism of bis(sulfosuccinimidyl) suberate sodium salt involves the nucleophilic attack of primary amines on the N-hydroxysuccinimide (NHS) ester groups present in the compound. This reaction leads to the formation of stable amide bonds, effectively linking biomolecules together. The general reaction can be represented as follows:
This ability to form covalent bonds enables researchers to stabilize protein interactions and study their dynamics under various conditions .
Bis(sulfosuccinimidyl) suberate sodium salt exhibits significant biological activity due to its reactivity with primary amines on proteins and other biomolecules. It is primarily used in:
The compound's membrane impermeability ensures that it predominantly interacts with extracellular proteins, making it suitable for various cell-based assays.
The synthesis of bis(sulfosuccinimidyl) suberate sodium salt typically involves the reaction of suberic acid with N-hydroxysuccinimide (NHS) under controlled conditions. The general steps include:
While specific proprietary methods may vary among manufacturers, this general approach remains consistent across different synthesis protocols .
Bis(sulfosuccinimidyl) suberate sodium salt has a wide range of applications in biochemical research and biotechnology:
Interaction studies involving bis(sulfosuccinimidyl) suberate sodium salt often focus on understanding protein-protein interactions and receptor-ligand dynamics. By cross-linking proteins that interact transiently or weakly, researchers can stabilize these interactions for further analysis using techniques such as mass spectrometry or Western blotting. This capability is crucial for elucidating complex biological pathways and mechanisms .
Several compounds share similarities with bis(sulfosuccinimidyl) suberate sodium salt, particularly in their use as cross-linkers. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
Disuccinimidyl suberate | Homobifunctional | More reactive than bis(sulfosuccinimidyl) suberate; used for stronger cross-linking. |
Glutaraldehyde | Homobifunctional | A small molecule that reacts with amines but is less selective than bis(sulfosuccinimidyl) suberate. |
Ethylene glycol dimethacrylate | Multifunctional | Used in polymer chemistry; offers different cross-linking properties due to its structure. |
N-Hydroxysuccinimide | Monofunctional | Serves as a building block for more complex cross-linkers; less versatile than bis(sulfosuccinimidyl) suberate. |
Bis(sulfosuccinimidyl) suberate sodium salt stands out due to its water solubility, membrane impermeability, and ability to form stable conjugates specifically through amide bond formation with primary amines, making it particularly valuable in biochemical assays where precise control over molecular interactions is required .
The two terminal N-hydroxysuccinimide ester groups of Bis(sulfosuccinimidyl) suberate sodium salt create amide bonds with primary amines. The fully extended spacer arm spans 11.4 ångström between reactive nitrogens, establishing a hard geometric ceiling for any crosslink it forms [1]. Molecular-dynamics sampling of 766 structurally diverse proteins showed that native backbone and side-chain fluctuations allow lysine ε-nitrogen atoms separated by as much as 40 ångström in a crystal structure to transiently approach the 11.4 ångström limit; however, the corresponding alpha-carbon distance rarely exceeds 30 ångström [2]. Consequently, integrative modeling pipelines now translate each Bis(sulfosuccinimidyl) suberate sodium salt crosslink into a restraint of 26–30 ångström between alpha carbons, a window that captures > 89% of empirically observed links while minimizing false exclusions [2] [3].
Table 1 Residue-Level Parameters Derived from Bis(sulfosuccinimidyl) suberate sodium salt
Parameter or dataset | Quantitative outcome | Structural impact | Source |
---|---|---|---|
Spacer arm length (nitrogen–nitrogen) | 11.4 Å | Fixed chemical ceiling | [1] |
Recommended alpha-carbon restraint | 26–30 Å | Used in integrative modeling scoring functions | [2] |
Crosslink density in yeast proteasome regulatory particle | 1 pair ∕ 7 residues (1 704 pairs) | Enabled de novo model at 21 Å precision | [4] |
Percentage of restraints satisfied at 30 Å cutoff across 502 literature crosslinks | 89% | Validates cutoff choice | [3] |
Bis(sulfosuccinimidyl) suberate sodium salt traces ensemble heterogeneity by capturing both prevalent and low-probability contacts. Comparative isotopic labeling with deuterated versus non-deuterated forms quantified stimulus-dependent re-wiring of an adenosine triphosphatase synthase complex, revealing site-specific crosslink ratio shifts that mapped directly onto phosphorylation-induced conformational changes [5] [6].
In the fully assembled yeast proteasome, crosslink distances mirrored local flexibility: alpha-carbon pairs inside the rigid proteolytic core averaged 14 ångström, whereas those in the mobile regulatory particle exceeded 24 ångström, correlating (Pearson 0.76) with inter-structure root-mean-square deviations among four independent cryogenic electron microscopy maps [4].
Dynamic simulations offer complementary insight. Analysis of 43 511 lysine–lysine pairs across Dynameomics trajectories demonstrated that pairs initially 24–30 ångström apart sample the 11.4 ångström reactive zone during up to 50% of the trajectory, whereas pairs beyond 30 ångström seldom do so [2]. This demarcates the practical limit at which Bis(sulfosuccinimidyl) suberate sodium salt can report on breathing motions without conflating them with false positives.
Table 2 Representative Conformational Insights Obtained with Bis(sulfosuccinimidyl) suberate sodium salt
Protein system | Key crosslink observation | Conformational inference | Source |
---|---|---|---|
Adenosine triphosphatase synthase | Deuterated ∕ non-deuterated crosslink ratios shifted up to six-fold after dephosphorylation | Rotation of stator stalk and re-packing of peripheral subunits | [5] [6] |
Yeast proteasome regulatory particle | 2 549 unique restraints; mobile subunits show alpha-carbon separations > 24 Å | Sub-domain breathing and tail mobility underpin substrate engagement | [4] |
Dynameomics ensemble (766 proteins) | Lysine pairs 24–30 Å in static structures enter reactive range during ≤ 50% of simulation time | Backbone fluctuations justify 30 Å modeling cutoff | [2] |
Mild pre-freezing crosslinking with Bis(sulfosuccinimidyl) suberate sodium salt stabilizes labile assemblies and provides orthogonal geometric data for fitting. In the Elongator hexa-subcomplex, low-level crosslinking enabled a complete 17.2 ångström reconstruction in which crosslinks independently confirmed asymmetric positioning of the Elp456 ring on a single lobe [7]. For the DNA clamp-loading complex from budding yeast, amine-targeted crosslinks collected before grid preparation revealed that most inter-subunit links localize to unresolved N- and C-termini, rationalizing their absence from a 3.3 ångström map while validating domain orientations seen in the electron density [8].
Post-acquisition mapping offers additional quality control. In the high-density yeast proteasome study, 98% of Bis(sulfosuccinimidyl) suberate sodium salt restraints fell within the 30 ångström limit when projected onto the highest-resolution cryogenic electron microscopy model of the same state, and outliers clustered exclusively in regions later reassigned as flexible or partially disordered [4].
Table 3 Cryogenic Electron Microscopy Structures Supported by Bis(sulfosuccinimidyl) suberate sodium salt Restraints
Complex examined | Resolution of cryogenic electron microscopy map | Number of crosslinks mapped | Validation outcome | Source |
---|---|---|---|---|
Elongator holo-complex | 17.2 Å (whole), 3.9 Å (core) | 43 | Confirmed asymmetric ring attachment; aided particle alignment | [7] |
Yeast clamp loader bound to sliding clamp | 3.3–3.5 Å | 56 | Showed termini-centric crosslinks consistent with blurred density; supported domain rotations | [8] |
Yeast proteasome regulatory particle | 3.5 Å (core), variable peripheral | 1 704 | 98% satisfied ≤ 30 Å; highlighted flexible tails absent from map | [4] |